Lys(Abz)-Pro-Pro-pNA
Description
Significance of Synthetic Peptide Substrates in Protease Research
Synthetic peptide substrates are fundamental to modern protease research. pnas.org They offer a controlled and reproducible means to investigate the intricate mechanisms of proteolytic enzymes, which play crucial roles in countless biological processes. pnas.orgnih.gov Unlike natural protein substrates, which can be complex and difficult to isolate in pure forms, synthetic peptides provide a defined sequence that allows for the precise study of an enzyme's specificity and kinetics. pnas.orgmdpi.com
The ability to modify these synthetic peptides, for instance by introducing fluorogenic or chromogenic groups, has revolutionized the way protease activity is measured. pnas.org These modifications enable continuous and highly sensitive assays, facilitating detailed kinetic analysis and the screening of potential inhibitors. pnas.org The design of these substrates often involves mimicking the natural cleavage sites of a protease, allowing researchers to explore the specific amino acid preferences that govern substrate recognition and catalysis. pnas.orgmdpi.com This detailed understanding is not only crucial for basic research but also for the development of therapeutic agents that target specific proteases involved in disease. nih.govchemimpex.com
Conceptual Framework of Internally Quenched Fluorogenic Substrates: The H-Lys(Abz)-Pro-Pro-pNA Paradigm
H-Lys(Abz)-Pro-Pro-pNA is a prime example of an internally quenched fluorogenic substrate, also known as a FRET (Förster Resonance Energy Transfer) substrate. glpbio.comhongtide.comavantorsciences.com This class of substrates is designed with a fluorophore and a quencher molecule positioned at different points within the peptide sequence. In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence through FRET.
The specific design of H-Lys(Abz)-Pro-Pro-pNA incorporates the fluorophore 2-aminobenzoyl (Abz) on the lysine (B10760008) (Lys) residue and a p-nitroaniline (pNA) group, which acts as the quencher, at the C-terminus. asm.orgmedchemexpress.com When a protease, such as aminopeptidase (B13392206) P, cleaves the peptide bond between the lysine and the first proline residue, the fluorophore and the quencher are separated. researchgate.netnih.gov This separation disrupts the FRET process, leading to a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the rate of enzymatic hydrolysis, providing a continuous and sensitive measure of enzyme activity. glpbio.comhongtide.combachem.com This elegant design allows for real-time monitoring of protease function and has been instrumental in characterizing the kinetic parameters of various aminopeptidases. glpbio.comhongtide.com
Historical Development and Evolution of Aminopeptidase Substrates for Functional Characterization
The study of aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides, has a long history intertwined with the development of specific substrates. wikipedia.org Early research often relied on simple dipeptides or tripeptides to detect aminopeptidase activity. frontiersin.org The development of chromogenic substrates, such as those incorporating p-nitroaniline (pNA), provided a more convenient colorimetric assay for measuring enzyme activity. frontiersin.org
A significant advancement came with the introduction of fluorogenic substrates, which offered much greater sensitivity. frontiersin.org The evolution of these substrates has been driven by the need to understand the specificities of different aminopeptidases. For instance, the discovery that certain aminopeptidases have a strong preference for substrates with a proline residue at the penultimate position led to the design of specific substrates like H-Lys(Abz)-Pro-Pro-pNA for aminopeptidase P. asm.org
The development of diverse substrates has been crucial in distinguishing between different aminopeptidases with overlapping specificities, such as aminopeptidase N (APN) and leucine (B10760876) aminopeptidase (LAP). nih.govresearchgate.net The creation of extensive libraries of synthetic peptide substrates has further enabled high-throughput screening and detailed characterization of protease specificity profiles. pnas.org This ongoing evolution of substrate design continues to provide more sophisticated tools for dissecting the complex roles of aminopeptidases in health and disease. nih.govoup.com
Detailed Research Findings
H-Lys(Abz)-Pro-Pro-pNA has been utilized in numerous studies to characterize aminopeptidase P (APP) from various organisms. The kinetic parameters obtained from these studies highlight the efficiency of this substrate for measuring APP activity.
| Enzyme Source | kcat/Km (M⁻¹s⁻¹) | Reference |
| E. coli APP | 29,000 | glpbio.comhongtide.com |
| Rat APP | 1,142,000 | glpbio.comhongtide.com |
| Tomato (Lycopersicon esculentum) LeAPP2 | 61,842 (calculated from Km/kcat of 0.94 ± 0.11 mM⁻¹s⁻¹) | semanticscholar.org |
The hydrolysis of H-Lys(Abz)-Pro-Pro-pNA is a clear indicator of aminopeptidase P activity. researchgate.net Studies have shown that this substrate is specifically cleaved at the N-terminal Xaa-Pro bond, confirming its utility in identifying and characterizing APP function. nih.gov For example, a recombinant aminopeptidase P from the hyperthermophilic archaeon Thermococcus sp. strain NA1 was shown to hydrolyze H-Lys(Abz)-Pro-Pro-pNA, confirming its functional identity. nih.gov Similarly, the substrate has been used to measure APP activity in Lactococcus lactis, where its hydrolysis was completely abolished in a PepP-negative mutant. asm.org It has also been employed in studies of neuropeptide Y proteolysis in blood and in the screening of aminopeptidase inhibitors. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-amino-6-[(2-aminobenzoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N7O6/c30-22-8-2-1-7-21(22)26(37)32-16-4-3-9-23(31)28(39)35-18-6-11-25(35)29(40)34-17-5-10-24(34)27(38)33-19-12-14-20(15-13-19)36(41)42/h1-2,7-8,12-15,23-25H,3-6,9-11,16-18,30-31H2,(H,32,37)(H,33,38)/t23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDKOXBAMHOEAF-SDHOMARFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Frameworks for Enzymatic Activity Assays Utilizing H Lys Abz Pro Pro Pna
Principles of Continuous Fluorometric Detection in Enzyme Kinetics
Continuous fluorometric assays are foundational for studying enzyme kinetics, providing real-time measurement of reaction rates. perkinelmer.comspectroscopyonline.com The use of FRET substrates, such as H-Lys(Abz)-Pro-Pro-pNA, is a common application of this principle. biosyntan.de In its intact form, the substrate's fluorescence is minimal due to the close proximity of the fluorophore (2-aminobenzoyl group, Abz) and a quenching group (p-nitroanilide, pNA). bachem.com Enzymatic cleavage of the peptide bond separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity. biosyntan.de This change in fluorescence is directly proportional to the rate of substrate hydrolysis, enabling the continuous monitoring of enzyme activity. biosyntan.de
The precision of FRET-based assays is critically dependent on the selection of optimal excitation and emission wavelengths for the donor-acceptor pair. For the H-Lys(Abz)-Pro-Pro-pNA substrate, the 2-aminobenzoyl (Abz) group acts as the fluorescent donor, while the p-nitroanilide (pNA) functions as the quencher. The Abz group is typically excited at a wavelength of 320 nm, with its maximum fluorescence emission occurring at approximately 420 nm. biosyntan.debachem.comresearchgate.netlistlabs.com The pNA moiety effectively quenches this fluorescence when in close proximity due to an overlap between its absorption spectrum and the emission spectrum of Abz. ulab360.com Upon enzymatic cleavage, the separation of the Abz and pNA groups eliminates this quenching effect, leading to a detectable increase in fluorescence at 420 nm. biosyntan.debachem.com
Table 1: Spectral Properties of the Abz/pNA FRET Pair
| Component | Role | Optimal Excitation Wavelength (nm) | Optimal Emission Wavelength (nm) |
| Abz (2-aminobenzoyl) | Fluorophore (Donor) | 320 | 420 |
| pNA (p-nitroanilide) | Quencher (Acceptor) | N/A | N/A |
The rate of enzymatic hydrolysis of H-Lys(Abz)-Pro-Pro-pNA can be quantified by monitoring the increase in fluorescence over time. The initial velocity of the reaction, which is crucial for determining kinetic parameters, is derived from the linear phase of the fluorescence signal's progression curve. To accurately convert the measured fluorescence units into the concentration of the product formed, a calibration curve is necessary. This is typically achieved by measuring the fluorescence of known concentrations of the free fluorophore, which in this case is the Abz-containing cleavage product. The rate of the reaction can be distorted by the inner filter effect at high substrate concentrations, a phenomenon where the substrate itself absorbs excitation or emission light, leading to a non-linear relationship between fluorescence and concentration. nih.gov
Spectrophotometric Approaches for H-Lys(Abz)-Pro-Pro-pNA Cleavage Analysis
As an alternative to fluorometry, the cleavage of H-Lys(Abz)-Pro-Pro-pNA can be monitored by spectrophotometry. This method relies on the release of the p-nitroanilide (pNA) group, which is a chromogenic compound. nih.gov Free pNA exhibits a distinct absorbance maximum at 405 nm. nih.gov By measuring the increase in absorbance at this wavelength over time, the rate of product formation, and thus the enzyme's activity, can be determined. nih.gov This spectrophotometric assay provides a direct measure of the catalytic reaction and is a widely used method for enzymes that cleave pNA-containing substrates. nih.govnih.gov
Establishment of Optimal Assay Conditions for H-Lys(Abz)-Pro-Pro-pNA-Dependent Reactions
The catalytic efficiency of enzymes is profoundly influenced by their chemical and physical environment. Therefore, the establishment of optimal assay conditions, including buffer composition, pH, and temperature, is essential for obtaining accurate and reproducible kinetic data with the H-Lys(Abz)-Pro-Pro-pNA substrate.
The selection of an appropriate buffer system and the maintenance of an optimal pH are critical for enzymatic assays. nih.govewadirect.comresearchgate.net Enzyme activity is highly dependent on the pH of the reaction environment, as pH can affect the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. nih.govnih.gov For peptidases that cleave Gly-Pro-pNA, for example, the catalytic activity is often facilitated by the ionization of a key residue in the active site. nih.gov Different buffer systems can also directly interact with the enzyme and influence its activity. nih.gov For instance, high concentrations of phosphate have been shown to inhibit certain enzymes. nih.gov Therefore, it is imperative to characterize the pH profile of the enzyme under investigation to identify the optimal pH for catalysis.
Table 2: Common Buffer Systems for Enzyme Assays
| Buffer System | Typical pH Range |
| Citrate | 3.0 - 6.2 |
| Phosphate | 5.8 - 8.0 |
| Tris-HCl | 7.0 - 9.0 |
| HEPES | 6.8 - 8.2 |
| MOPS | 6.5 - 7.9 |
| Bis-Tris | 5.8 - 7.2 |
Temperature is a critical parameter that significantly affects the rate of enzyme-catalyzed reactions. researchgate.netnih.gov As temperature increases, the rate of reaction generally increases due to greater kinetic energy of the enzyme and substrate molecules. researchgate.net However, beyond an optimal temperature, the enzyme's structural integrity is compromised, leading to denaturation and a rapid loss of activity. researchgate.netresearchgate.net The optimal temperature can vary widely depending on the specific enzyme and its source organism. researchgate.net For many enzymes, particularly those from mammalian sources, assays are often conducted at 37°C. listlabs.comnih.gov However, determining the precise temperature optimum for the specific enzyme acting on H-Lys(Abz)-Pro-Pro-pNA is crucial for ensuring maximal and reproducible activity measurements. nih.gov
Determination of Optimal Substrate Concentration Ranges for Kinetic Studies
The determination of the optimal substrate concentration range is a critical prerequisite for conducting accurate enzyme kinetic studies. This process, often referred to as substrate titration, is essential for elucidating key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) of the enzymatic reaction. The primary goal is to identify a range of H-Lys(Abz)-Pro-Pro-pNA concentrations that spans the Kₘ value, typically from approximately 0.2 × Kₘ to at least 5 × Kₘ. This ensures that the enzyme's activity is measured from an initial linear phase, where the rate is proportional to the substrate concentration, up to a saturation point, where the enzyme is working at its maximum capacity.
The experimental procedure involves preparing a series of dilutions of the H-Lys(Abz)-Pro-Pro-pNA stock solution. The enzymatic assay is then performed with a fixed, low concentration of the enzyme while varying the final concentration of the substrate across this prepared range. The rate of the reaction, typically monitored by measuring the increase in absorbance due to the release of the p-nitroanilide (pNA) chromophore at a specific wavelength (commonly 405 nm), is recorded for each substrate concentration.
Initial experiments are often conducted over a broad, logarithmic range of substrate concentrations to obtain a preliminary estimate of the Kₘ. Once this approximate value is known, a more refined set of concentrations is selected to generate a detailed substrate saturation curve. For instance, in studies involving enzymes like aminopeptidase (B13392206) P with structurally similar internally quenched fluorescent substrates, initial concentrations might range from 0.1 µM to over 60 µM. nih.gov This allows for the precise characterization of enzymes with Kₘ values in the low micromolar range. nih.gov
The data obtained from these experiments, plotting initial reaction velocity (v₀) against substrate concentration ([S]), are crucial for the subsequent steps of data analysis. It is imperative that these initial rates are measured under conditions where substrate depletion is minimal (typically less than 10% of the initial substrate is consumed) to ensure the validity of the steady-state assumption in Michaelis-Menten kinetics.
| H-Lys(Abz)-Pro-Pro-pNA Concentration [S] (µM) | Initial Reaction Velocity (v₀) (µmol/min) |
|---|---|
| 2.0 | 0.095 |
| 4.0 | 0.174 |
| 8.0 | 0.290 |
| 15.0 | 0.435 |
| 30.0 | 0.600 |
| 60.0 | 0.750 |
| 90.0 | 0.818 |
| 120.0 | 0.857 |
Data Analysis and Interpretation in H-Lys(Abz)-Pro-Pro-pNA Based Assays
Following the collection of initial velocity data at varying concentrations of H-Lys(Abz)-Pro-Pro-pNA, the next step is to analyze this information to determine the enzyme's kinetic parameters. The most fundamental approach is to plot the initial reaction velocity (v₀) as a function of the substrate concentration ([S]). This generates a Michaelis-Menten plot, which typically displays a hyperbolic curve.
From this plot, the kinetic parameters can be estimated. The Vₘₐₓ is the plateau of the curve, representing the maximum rate of the reaction when the enzyme is saturated with the substrate. The Kₘ, or Michaelis constant, is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. A low Kₘ value indicates a high affinity of the enzyme for the substrate, meaning the enzyme can become saturated at lower substrate concentrations.
For more accurate determination of Kₘ and Vₘₐₓ, the raw data are typically fitted to the Michaelis-Menten equation using non-linear regression software:
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Historically, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots, were used. The Lineweaver-Burk plot, for example, graphs the reciprocal of velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]). While these linear plots can be useful for visualizing data, they can distort experimental error and are now less favored than non-linear regression for the final calculation of kinetic parameters.
The interpretation of these parameters provides significant insight into the enzyme's catalytic mechanism and efficiency. The catalytic efficiency of an enzyme is often described by the specificity constant, calculated as k꜀ₐₜ/Kₘ, where k꜀ₐₜ (the turnover number) is derived from Vₘₐₓ and the total enzyme concentration. This value reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. For example, studies with human membrane-bound aminopeptidase P using substrates analogous to H-Lys(Abz)-Pro-Pro-pNA have determined Kₘ values to be in the range of 18-20 µM, indicating a high affinity for these substrates. nih.gov
| Kinetic Parameter | Definition | Value (Example) |
|---|---|---|
| Vₘₐₓ | Maximum reaction velocity at saturating substrate concentration. | 1.0 µmol/min |
| Kₘ | Michaelis Constant: Substrate concentration at ½ Vₘₐₓ. | 20 µM |
| k꜀ₐₜ | Turnover Number: Number of substrate molecules converted to product per enzyme molecule per unit time. | 50 s⁻¹ |
| k꜀ₐₜ/Kₘ | Specificity Constant: A measure of the enzyme's catalytic efficiency. | 2.5 x 10⁶ M⁻¹s⁻¹ |
Enzymatic Specificity and Kinetic Characterization of H Lys Abz Pro Pro Pna Interactions
Aminopeptidase (B13392206) P (APP) Family as Primary Targets for H-Lys(Abz)-Pro-Pro-pNA
The Aminopeptidase P (APP) family of enzymes are the principal targets for hydrolysis of H-Lys(Abz)-Pro-Pro-pNA. These metallopeptidases are found across diverse biological kingdoms and play roles in the metabolism of proline-containing peptides.
Escherichia coli Aminopeptidase P (APP): The APP from E. coli readily hydrolyzes H-Lys(Abz)-Pro-Pro-pNA. Kinetic studies have established a catalytic efficiency (kcat/Km) of 29,000 M-1s-1 for this interaction. bachem.comhongtide.comglpbio.cnfishersci.com The substrate is utilized in continuous fluorescent assays to determine the enzyme's activity under specific conditions, such as in the presence of MnCl2 at 37 °C. acs.org In one study analyzing mutant forms of E. coli APP, the wild-type enzyme exhibited a Michaelis constant (KM) of 87 ± 8 µM with this substrate. acs.org
Thermococcus sp. Aminopeptidase P: The functional identity of APP from the hyperthermophilic archaeon Thermococcus sp. strain NA1 was confirmed through its ability to hydrolyze the amino-terminal Xaa-Pro bond of H-Lys(Abz)-Pro-Pro-pNA. nih.govnih.gov Interestingly, the optimal pH for the hydrolysis of this substrate by the archaeal APP was found to be between 6.5 and 7, which differs from the optimal pH of 5 observed for the hydrolysis of the dipeptide Met-Pro by the same enzyme. nih.gov
Pseudomonas aeruginosa PepP: The aminopeptidase from Pseudomonas aeruginosa (PaAP), a homolog of PepP, demonstrates a clear preference for substrates with N-terminal lysine (B10760008) residues. nih.govnih.gov Studies on various amino acid p-nitroanilide (pNA) derivatives revealed that Lys-pNA is hydrolyzed 2 to 3-fold more rapidly than Leu-pNA and approximately 8-fold faster than Arg-pNA or Met-pNA. nih.govnih.gov This substrate specificity strongly suggests that H-Lys(Abz)-Pro-Pro-pNA, with its N-terminal lysine, is an effective and preferred substrate for P. aeruginosa PepP. nih.govnih.govmdpi.com
Rat Aminopeptidase P: Mammalian APP, particularly from the rat, shows exceptionally high efficiency in hydrolyzing H-Lys(Abz)-Pro-Pro-pNA. bachem.comhongtide.comglpbio.cnfishersci.com The catalytic efficiency (kcat/Km) for rat APP has been determined to be 1,142,000 M-1s-1, which is nearly 40 times higher than that of E. coli APP. bachem.comhongtide.comglpbio.cnfishersci.com Studies focusing on rat membrane-bound APP (mAPP) confirm its specific function in inactivating peptides like bradykinin (B550075) by hydrolyzing the Arg1-Pro2 bond. nih.gov Research using a similar, though structurally different, quenched fluorescent substrate with rat-lung enzyme determined a Km value of 38 ± 1.0 µM. nih.gov
Human Aminopeptidase P (XPNPEP2): The human gene XPNPEP2 encodes for Aminopeptidase P. nih.gov Kinetic studies using human serum APP and the substrate Lys(epsilon-Dnp)-Pro-Pro-NH-CH2-CH2-NH-ABz, which is structurally related to H-Lys(Abz)-Pro-Pro-pNA, determined a Km of 100 ± 3.0 µM. nih.gov This demonstrates that the human enzyme effectively binds and processes substrates with the characteristic Xaa-Pro-Pro motif.
There is no readily available scientific literature from the conducted searches detailing the specific interaction or hydrolysis of H-Lys(Abz)-Pro-Pro-pNA by plant-derived Aminopeptidase P, such as the LeAPP2 from tomatoes.
While aminopeptidases are recognized as potential drug targets in pathogens like Plasmodium falciparum, specific studies characterizing an Aminopeptidase P homolog and its kinetic interaction with H-Lys(Abz)-Pro-Pro-pNA are not available in the search results. nih.gov Similarly, information regarding the hydrolysis of this substrate by Aminopeptidase P from Streptococcus or Actinomyces species could not be found in the provided research.
Quantitative Kinetic Parameters Derived from H-Lys(Abz)-Pro-Pro-pNA Hydrolysis
The use of H-Lys(Abz)-Pro-Pro-pNA allows for the precise determination of key kinetic parameters that describe the efficiency and substrate preference of Aminopeptidase P enzymes from various sources.
The ratio of kcat (the turnover number) to Km (the Michaelis constant) is a measure of an enzyme's catalytic efficiency. It reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations. Comparative analysis of this parameter for different enzymes acting on H-Lys(Abz)-Pro-Pro-pNA reveals significant differences in their hydrolytic capabilities. The catalytic efficiency of rat APP is substantially higher than that of E. coli APP, indicating a much greater specificity and/or faster catalytic rate for the mammalian enzyme towards this substrate. bachem.comhongtide.comglpbio.cnfishersci.com
| Enzyme Source | Catalytic Efficiency (kcat/Km) [M-1s-1] | Reference |
|---|---|---|
| Escherichia coli APP | 29,000 | bachem.comhongtide.comglpbio.cnfishersci.com |
| Rat APP | 1,142,000 | bachem.comhongtide.comglpbio.cnfishersci.com |
Michaelis Constant (Km) Derivations
The Michaelis constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It provides an inverse measure of the affinity between an enzyme and its substrate. For the hydrolysis of H-Lys(Abz)-Pro-Pro-pNA, kinetic studies have been conducted with various proline-specific peptidases, particularly aminopeptidase P (APP).
While specific Km values for H-Lys(Abz)-Pro-Pro-pNA are not extensively reported across a wide range of enzymes, the catalytic efficiency (kcat/Km) has been determined for some. For instance, the kcat/Km for the hydrolysis of this substrate by E. coli aminopeptidase P is 29,000 M⁻¹s⁻¹, while for rat aminopeptidase P, it is significantly higher at 1,142,000 M⁻¹s⁻¹, indicating a much greater catalytic efficiency of the mammalian enzyme for this substrate. fishersci.combachem.com
A study on a tomato aminopeptidase P (LeAPP2) revealed an apparent Km of 15.2 µM for H-Lys(Abz)-Pro-Pro-pNA, highlighting the strong affinity of this plant-derived enzyme for the synthetic substrate. researchgate.net The determination of Km values is crucial for comparing the substrate preferences of different enzymes and for understanding the molecular interactions that govern substrate binding.
Table 1: Kinetic Parameters for H-Lys(Abz)-Pro-Pro-pNA Hydrolysis
| Enzyme Source | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|
| E. coli Aminopeptidase P | Not Reported | 29,000 |
| Rat Aminopeptidase P | Not Reported | 1,142,000 |
| Tomato (LeAPP2) | 15.2 | Not Reported |
Substrate Specificity Profiling using H-Lys(Abz)-Pro-Pro-pNA and its Analogues
Assessment of Amino Acid Preferences at the Scissile Xaa-Pro Bond
Proline-specific peptidases, particularly aminopeptidase P, catalyze the cleavage of the peptide bond N-terminal to a proline residue (the Xaa-Pro bond). The nature of the amino acid in the Xaa position significantly influences the rate of hydrolysis. Studies on various Xaa-Pro dipeptidases have shown a preference for different types of amino acids at this position. For example, most prolidases exhibit a preference for Xaa-Pro dipeptides containing N-terminal hydrophobic amino acids. mdpi.com However, some, like the recombinant Xaa-Pro dipeptidase from Aspergillus phoenicis, show a preference for positively charged residues, such as in Lys-Pro. mdpi.com
Aminopeptidases that trim Xaa-Pro proteins are crucial components of cellular protein degradation pathways. nih.gov The specificity of these enzymes ensures the correct processing of proteins and peptides, initiating their degradation when necessary. The use of substrate analogues where the Lys(Abz) residue of H-Lys(Abz)-Pro-Pro-pNA is substituted with other amino acids allows for a systematic investigation of these preferences.
Comparative Analysis with Other Synthetic and Natural Peptide Substrates (e.g., Met-Pro, Bradykinin, Substance P, H-Arg-Pro-pNA)
To fully understand the specificity of enzymes that hydrolyze H-Lys(Abz)-Pro-Pro-pNA, it is essential to compare its kinetic parameters with those of other known substrates.
Natural Peptides:
Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg): This potent vasodilator is a natural substrate for aminopeptidase P, which cleaves the N-terminal Arg-Pro bond. The Km of rat plasma aminopeptidase P for bradykinin is approximately 19.7 µM. nih.gov
Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met): This neuropeptide is also a substrate for some proline-specific peptidases. Interestingly, both substance P and bradykinin can also act as inhibitors of other peptidases, such as aminopeptidase N, due to the presence of proline at the second position. nih.govresearchgate.netresearchgate.net
Synthetic Peptides:
H-Arg-Pro-pNA: This chromogenic substrate is also used to assay proline-specific peptidases. The dipeptide H-Arg-Pro is the N-terminal sequence of Substance P. researchgate.net
Met-Pro: While not a direct analogue, peptides with an N-terminal Met-Pro sequence are relevant in the context of protein synthesis and degradation, where the removal of the initiator methionine is a key step.
The comparative analysis of these substrates helps to elucidate the structural requirements for efficient binding and catalysis by proline-specific peptidases. For instance, the presence of a basic residue (Lys or Arg) at the N-terminus, as seen in H-Lys(Abz)-Pro-Pro-pNA, bradykinin, and Substance P, appears to be a favorable feature for binding to the active site of many of these enzymes.
Influence of Metal Ions and Inhibitors on Enzymatic Activity Towards H-Lys(Abz)-Pro-Pro-pNA
Divalent Cation Requirements and Activation Profiles (e.g., Mn²⁺, Co²⁺, Zn²⁺, Mg²⁺, Ca²⁺)
Many proline-specific peptidases, including aminopeptidase P, are metalloenzymes, meaning they require divalent metal ions for their catalytic activity. The specific metal ion preference can vary between enzymes from different sources.
Manganese (Mn²⁺): Mn²⁺ is a potent activator of many aminopeptidases P. For instance, the activity of tomato aminopeptidase P (LeAPP2) is maximally stimulated by the addition of 4 mM MnCl₂. researchgate.net
Cobalt (Co²⁺): Co²⁺ can also stimulate the activity of some aminopeptidases.
Zinc (Zn²⁺): While some aminopeptidases are zinc-dependent, Zn²⁺ can also be inhibitory to others, as observed with LeAPP2. researchgate.net
Magnesium (Mg²⁺) and Calcium (Ca²⁺): These ions can also enhance the activity of certain aminopeptidases, although often to a lesser extent than Mn²⁺. researchgate.net
The precise role of these metal ions in catalysis is complex, often involving the coordination of the substrate and the activation of a water molecule for nucleophilic attack on the peptide bond.
Table 2: Effect of Divalent Cations on Aminopeptidase P Activity
| Cation | Effect on LeAPP2 Activity |
|---|---|
| Mn²⁺ | Maximal Stimulation |
| Mg²⁺ | Stimulation |
| Ca²⁺ | Stimulation |
| Co²⁺ | Stimulation |
| Zn²⁺ | Inhibition |
| Cu²⁺ | Inhibition |
Impact of Chelating Agents and Thiol-Modifying Reagents
The dependence of proline-specific peptidases on metal ions makes them susceptible to inhibition by chelating agents, which sequester these essential cofactors.
EDTA (Ethylenediaminetetraacetic acid) and 1,10-Phenanthroline: These well-known metal chelators are effective inhibitors of aminopeptidase P. researchgate.netresearchgate.net Their inhibitory action confirms the metalloprotease nature of these enzymes.
Furthermore, the activity of some aminopeptidases P can be affected by thiol-modifying reagents, suggesting the presence of a catalytically important cysteine residue.
Thiol-Modifying Reagents: Inhibition by reagents such as N-ethylmaleimide (NEM) indicates that a free sulfhydryl group is essential for enzymatic activity. researchgate.net This suggests that in addition to the metal center, a cysteine residue may play a role in substrate binding or catalysis.
H Lys Abz Pro Pro Pna in Advanced Biochemical and Molecular Research Applications
Application in High-Throughput Screening for Protease Inhibitor Discovery
The quest for novel and specific protease inhibitors is a cornerstone of drug discovery, targeting a wide range of diseases from hypertension to cancer and infectious diseases. chemimpex.com High-throughput screening (HTS) provides a rapid and efficient means to test large libraries of chemical compounds for their ability to modulate the activity of a target protease. H-Lys(Abz)-Pro-Pro-pNA is an ideal substrate for such large-scale screening campaigns due to its favorable photophysical properties and its specific recognition by certain proteases.
Development of Assays for Novel Aminopeptidase (B13392206) P Inhibitors
H-Lys(Abz)-Pro-Pro-pNA is a well-established substrate for aminopeptidase P (APP), an enzyme that cleaves the N-terminal amino acid from peptides where the penultimate residue is proline. The substrate is designed based on the principle of Förster Resonance Energy Transfer (FRET). In its intact form, the fluorescence of the 2-aminobenzoyl (Abz) group is quenched by the p-nitroanilide (pNA) group. Upon enzymatic cleavage of the Lys(Abz)-Pro bond by aminopeptidase P, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal forms the basis of a sensitive and continuous assay. fishersci.combachem.comhongtide.com
The development of a robust HTS assay using H-Lys(Abz)-Pro-Pro-pNA involves several key steps:
Optimization of Assay Conditions: This includes determining the optimal buffer pH, temperature, and concentration of cofactors (such as Mn²⁺ for some APPs) to ensure maximal enzyme activity and stability. mdpi.com
Determination of Substrate Concentration: The concentration of H-Lys(Abz)-Pro-Pro-pNA is typically kept at or below the Michaelis constant (Kₘ) to ensure the assay is sensitive to competitive inhibitors.
Miniaturization: Assays are adapted to a high-density microplate format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput.
Assay Validation: The assay is validated using known inhibitors to determine its sensitivity and dynamic range. Statistical parameters such as the Z'-factor are calculated to assess the quality and reliability of the assay for HTS.
Screening Strategies for Modulators of Protease Activity
Once a robust assay is developed, it can be employed to screen large compound libraries for potential inhibitors or activators of aminopeptidase P. The general workflow for such a screening campaign is as follows:
Primary Screen: A large library of compounds is tested at a single concentration to identify "hits" that significantly alter the fluorescence signal.
Dose-Response Analysis: The potency of the primary hits is determined by testing them over a range of concentrations to calculate the half-maximal inhibitory concentration (IC₅₀) or activation concentration (AC₅₀).
Hit Confirmation and Triage: The confirmed hits are re-tested to ensure their activity is reproducible. False positives, such as compounds that interfere with the fluorescence signal or form aggregates, are eliminated.
Secondary Assays: Orthogonal assays, which use a different detection method or substrate, are employed to confirm that the hits are acting on the target enzyme and not through an artifact of the primary assay.
Mechanism of Action Studies: Further experiments are conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for the most promising candidates.
| Screening Stage | Description | Key Parameters |
| Primary Screen | Initial screening of a large compound library at a single concentration. | % Inhibition |
| Dose-Response | Determination of the potency of hits by testing at multiple concentrations. | IC₅₀/EC₅₀ |
| Hit Confirmation | Re-testing of hits to confirm activity and eliminate false positives. | Reproducibility |
| Secondary Assays | Use of alternative assays to validate the target engagement of hits. | Target Specificity |
Elucidation of Enzyme Mechanism and Active Site Architecture using H-Lys(Abz)-Pro-Pro-pNA
Beyond its application in drug discovery, H-Lys(Abz)-Pro-Pro-pNA is a valuable tool for fundamental research aimed at understanding the catalytic mechanism and structure-function relationships of proteases. By systematically altering the enzyme's structure through mutagenesis and analyzing the kinetic consequences of these changes, researchers can gain deep insights into the roles of individual amino acid residues in substrate binding and catalysis.
Utilization in Mutagenesis Studies for Structure-Function Relationship Analysis
Site-directed mutagenesis is a powerful technique used to introduce specific amino acid substitutions into a protein. By comparing the enzymatic activity of the wild-type enzyme with that of its mutants, researchers can deduce the functional importance of the altered residues. H-Lys(Abz)-Pro-Pro-pNA provides a sensitive means to quantify the catalytic efficiency of these enzyme variants.
For example, residues in the active site of aminopeptidase P that are hypothesized to be involved in substrate recognition, metal ion coordination, or catalysis can be targeted for mutagenesis. The kinetic parameters (Kₘ and k_cat) of the wild-type and mutant enzymes are then determined using H-Lys(Abz)-Pro-Pro-pNA as the substrate.
An increase in Kₘ suggests that the mutated residue is involved in substrate binding.
A decrease in k_cat indicates a role for the residue in the catalytic step.
| Enzyme Variant | Kₘ (µM) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) |
| Wild-Type APP | Data Placeholder | Data Placeholder | Data Placeholder |
| Mutant A | Data Placeholder | Data Placeholder | Data Placeholder |
| Mutant B | Data Placeholder | Data Placeholder | Data Placeholder |
This is a representative table. Actual values would be obtained from specific experimental studies.
Insights into Catalytic Mechanisms through Substrate-Enzyme Interaction Analysis
The continuous nature of the assay using H-Lys(Abz)-Pro-Pro-pNA allows for detailed kinetic analysis of the enzyme's catalytic mechanism. By measuring the initial rates of hydrolysis at various substrate concentrations, a Michaelis-Menten plot can be generated, from which the Kₘ and V_max values can be derived. fishersci.com
Furthermore, the interaction of the substrate with the enzyme's active site can be modeled using computational methods, such as molecular docking. These in silico studies, in conjunction with the experimental kinetic data obtained with H-Lys(Abz)-Pro-Pro-pNA and its analogs, can provide a detailed picture of the substrate binding mode and the transition state of the enzymatic reaction.
Probing Biological Processes and Pathways through Enzyme Activity Monitoring
The activity of proteases is tightly regulated in vivo, and their dysregulation is often associated with disease. H-Lys(Abz)-Pro-Pro-pNA can be used as a probe to monitor the activity of specific aminopeptidases in complex biological samples, such as cell lysates and tissue homogenates, providing insights into their roles in various physiological and pathological processes.
For instance, studies have implicated aminopeptidase P in the catabolism of peptides in both the cytosol and the food vacuole of the malaria parasite Plasmodium falciparum. nih.gov By using H-Lys(Abz)-Pro-Pro-pNA to measure APP activity in different subcellular fractions, researchers can investigate the enzyme's contribution to processes like hemoglobin digestion. nih.gov
More recently, aminopeptidase P has been linked to the maintenance of genome stability. nih.govplos.org A study in C. elegans and human cells showed that the depletion of aminopeptidase P leads to DNA replication defects and the accumulation of DNA damage. nih.govplos.org The use of substrates like H-Lys(Abz)-Pro-Pro-pNA in such studies is crucial for correlating the loss of enzymatic activity with the observed cellular phenotype, thereby uncovering novel biological functions of the enzyme.
The ability to quantify enzyme activity in biological samples also opens up the possibility of developing diagnostic assays. For example, altered levels of aminopeptidase P activity in patient samples could potentially serve as a biomarker for certain diseases.
Role in Studying Proteolytic Events in Cellular Contexts (e.g., bacterial invasion, inflammasome activation)
The utility of H-Lys(Abz)-Pro-Pro-pNA extends to the investigation of proteolytic activities that are central to host-pathogen interactions and inflammatory responses. Many pathogens exploit host or endogenous proteases to facilitate invasion, manipulate immune responses, and ensure their survival.
Bacterial and Parasitic Invasion: Specific peptidases are increasingly recognized as virulence factors in a variety of pathogenic microbes. Aminopeptidase P (PepP) in Pseudomonas aeruginosa, a notorious opportunistic pathogen, has been identified as a virulence-associated gene. bachem.com The enzymatic activity of PepP is linked to the bacterium's ability to establish infection, making substrates like H-Lys(Abz)-Pro-Pro-pNA valuable for screening potential anti-virulence inhibitors that target this enzyme. bachem.com Similarly, members of the prolyl oligopeptidase (POP) family, for which this peptide is also a substrate, are crucial for the infectivity of protozoan parasites. In Trypanosoma cruzi, the causative agent of Chagas disease, oligopeptidase B (a member of the POP family) generates a calcium-signaling factor that is essential for the parasite to invade host cells. researchgate.net Furthermore, prolyl oligopeptidase in Leishmania infantum is involved in the process of macrophage invasion, and specific inhibitors of this enzyme can prevent parasite entry. nih.gov By providing a means to quantify the activity of these key enzymes, H-Lys(Abz)-Pro-Pro-pNA aids in research aimed at understanding the molecular mechanisms of pathogenesis.
Inflammasome Activation: Inflammasomes are multiprotein complexes that play a central role in innate immunity by triggering the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govmdpi.comnih.gov The activation of the NLRP3 inflammasome, one of the most well-characterized inflammasomes, is a two-step process involving a priming signal and an activation signal. nih.govsigmaaldrich.com The priming step often involves cytokines such as tumor necrosis factor (TNF), which upregulates the expression of inflammasome components. nih.govsigmaaldrich.com Prolyl oligopeptidase (also known as prolyl endopeptidase, PREP) has been implicated in inflammatory processes through its role in the degradation of extracellular matrix collagen. eurogentec.com This degradation can produce peptide fragments that act as potent activators for neutrophils, key cells in the inflammatory response. eurogentec.com Given that uncontrolled inflammation is a hallmark of inflammasome activity, H-Lys(Abz)-Pro-Pro-pNA can be used as a tool to study the enzymes that contribute to the broader inflammatory environment that licenses inflammasome activation.
Contribution to Understanding Enzyme Regulation within Complex Biological Systems (e.g., TNF-TNFR2 signaling)
H-Lys(Abz)-Pro-Pro-pNA is instrumental in dissecting the regulation of enzymes within intricate signaling networks, such as the tumor necrosis factor (TNF)-TNF receptor 2 (TNFR2) pathway. This pathway is critical for immune modulation and cell survival. photonics.comacs.orgrndsystems.com
A proteomics-based approach recently identified aminopeptidase P3 (APP3) as a novel and key component of the TNFR2 signaling complex. photonics.comacs.org Upon stimulation with TNF, the mitochondrial isoform of APP3 (APP3m) is recruited to the TNFR2 complex. photonics.comacs.org This recruitment is essential for the subsequent TNF-TNFR2-dependent phosphorylation and activation of JNK1 and JNK2, which are kinases involved in stress responses and cell survival. photonics.comacs.org The study also demonstrated that APP3m has an anti-apoptotic function, highlighting the pro-survival role of the TNFR2 pathway. acs.org
The availability of a specific substrate like H-Lys(Abz)-Pro-Pro-pNA allows for the precise measurement of APP3 activity in various experimental conditions. This enables researchers to investigate how the enzymatic function of APP3 is regulated upon its integration into the TNFR2 signaling complex and what downstream effects this has on cellular fate. This provides a direct method to explore the functional consequences of enzyme recruitment in complex biological systems and to screen for modulators of this specific signaling axis.
Design and Development of Novel Peptide Substrates and Probes Derived from H-Lys(Abz)-Pro-Pro-pNA
The core structure of H-Lys(Abz)-Pro-Pro-pNA serves as a scaffold for the rational design of new and improved fluorogenic probes. By modifying the peptide sequence or exchanging the fluorophore-quencher pair, researchers can develop derivatives with enhanced specificity, greater sensitivity, or different optical properties tailored for specific applications.
Principles of Fluorophore-Quencher Pair Integration in Peptide Design (e.g., Abz/pNA, Abz/Dnp, Mca/Dnp)
The functionality of H-Lys(Abz)-Pro-Pro-pNA and related probes is based on the principle of Förster Resonance Energy Transfer (FRET). wikipedia.org FRET is a non-radiative energy transfer mechanism between two chromophores: a donor fluorophore and an acceptor (or quencher). wikipedia.org In an intact peptide substrate, the donor and quencher are in close proximity (typically 1-10 nm). bachem.com When the donor fluorophore is excited, it transfers its energy to the nearby quencher, preventing the emission of light (fluorescence). wikipedia.orgbiosyntan.de When a protease cleaves the peptide backbone, the donor and quencher are separated, disrupting FRET and leading to a measurable increase in fluorescence. nih.govbiosyntan.de
The efficiency of FRET is dependent on several factors, including the distance between the donor and acceptor and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. bachem.comwikipedia.org The selection of a suitable FRET pair is crucial for the design of a sensitive substrate.
Several fluorophore-quencher pairs are commonly used in peptide substrate design:
Abz/pNA: The parent compound utilizes the 2-aminobenzoyl (Abz) group as the fluorophore and p-nitroaniline (pNA) as the quencher. Abz has an excitation maximum around 320 nm and an emission maximum around 420 nm. bachem.com
Abz/Dnp: A widely used alternative involves pairing Abz with a 2,4-dinitrophenyl (Dnp) group, often incorporated as N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) or attached to the side chain of an amino acid like lysine (B10760008). bachem.comscielo.br This pair is effective for developing highly sensitive substrates for various peptidases. scielo.br
Mca/Dnp: The 7-methoxycoumarin-4-acetyl (Mca) group serves as a fluorophore with an excitation maximum around 328 nm and an emission maximum near 393 nm. sigmaaldrich.comks-vpeptide.com It is frequently paired with a Dnp quencher. nih.govsigmaaldrich.com This combination has been successfully used to create fluorogenic substrates for enzymes like caspases and matrix metalloproteinases. nih.govrndsystems.com
| Fluorophore (Donor) | Quencher (Acceptor) | Typical Excitation (nm) | Typical Emission (nm) | Common Application Notes |
|---|---|---|---|---|
| 2-Aminobenzoyl (Abz) | p-Nitroaniline (pNA) | ~320 | ~420 | Used in the primary H-Lys(Abz)-Pro-Pro-pNA substrate. |
| 2-Aminobenzoyl (Abz) | 2,4-Dinitrophenyl (Dnp) | ~320 | ~420 | Versatile pair used in high-throughput screening and specificity studies. bachem.comscielo.br |
| 7-Methoxycoumarin-4-acetyl (Mca) | 2,4-Dinitrophenyl (Dnp) | ~328 | ~393-420 | Excellent substrate pair for caspases, secretases, and MMPs. sigmaaldrich.comrndsystems.comks-vpeptide.com |
Rational Modification Strategies for Enhanced Specificity or Sensitivity of Fluorogenic Derivatives
Rational design strategies are employed to optimize fluorogenic substrates for improved performance. These modifications aim to increase the substrate's affinity and turnover rate for the target enzyme while minimizing cleavage by off-target proteases, or to enhance the photophysical properties of the probe.
Modifying Peptide Sequence for Specificity: The primary determinant of a substrate's specificity is its amino acid sequence. By systematically altering the residues at and around the cleavage site, a substrate can be tailored for a particular protease. For example, positional scanning synthetic combinatorial libraries of FRET peptides have been used to define the specific requirements for different active sites within a single enzyme, such as angiotensin I-converting enzyme (ACE). scielo.br This knowledge allows for the design of highly selective substrates by incorporating the preferred amino acids at key positions (P1, P1', etc.) relative to the scissile bond. scielo.br
Optimizing Fluorophore-Quencher Pairs for Sensitivity: The sensitivity of a FRET-based assay can be enhanced by selecting a fluorophore with a high fluorescence quantum yield and a quencher that provides maximum signal suppression in the intact state. nih.gov For instance, replacing a less efficient quencher with one that has a better spectral overlap with the fluorophore can significantly improve the signal-to-noise ratio upon cleavage. nih.gov Furthermore, the development of novel fluorescent proteins with improved brightness and photostability, such as Clover and mRuby2, has led to FRET pairs with a greater dynamic range, enhancing the detection of transient biochemical events. researchgate.net
Adjusting Linker Length and Flexibility: The distance between the donor and acceptor is critical for quenching efficiency. wikipedia.org Modifying the length and flexibility of the peptide linker connecting the FRET pair can be used to fine-tune the substrate's baseline fluorescence and dynamic range. frontiersin.org Extending the linker can decrease the basal FRET signal in the uncleaved state, which in turn increases the relative change in fluorescence upon cleavage, thereby boosting the sensor's sensitivity. researchgate.netfrontiersin.org This strategy allows for the optimization of the probe to achieve the maximum possible signal change.
Synthesis and Structural Considerations Relevant to Research Applications of H Lys Abz Pro Pro Pna
Peptide Synthesis Methodologies for H-Lys(Abz)-Pro-Pro-pNA
The synthesis of a complex peptide like H-Lys(Abz)-Pro-Pro-pNA, which includes non-standard moieties, is a multi-step process requiring precise chemical strategies.
Solid-phase peptide synthesis (SPPS) is the standard and most efficient method for assembling the peptide backbone of H-Lys(Abz)-Pro-Pro-pNA. nih.govacs.org This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids. peptide.com
The general cycle of SPPS consists of the following steps:
Attachment: The C-terminal residue, in this case, the proline attached to the p-nitroanilide (pNA) group, is anchored to a solid support resin.
Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed. The most common protecting groups in SPPS are the acid-labile Boc (tert-butyloxycarbonyl) group or the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. peptide.comresearchgate.net
Coupling: The next N-terminally protected amino acid is activated and coupled to the free amino group of the preceding residue on the resin.
Washing: Excess reagents and byproducts are washed away, leaving the elongated, protected peptide chain attached to the resin. peptide.com
This cycle is repeated until the entire peptide sequence (Pro, Pro, Lys) is assembled. peptide.com The use of automated synthesizers allows for high efficiency and purity in this process. After the final residue is added, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. researchgate.net
A key challenge in synthesizing H-Lys(Abz)-Pro-Pro-pNA is the incorporation of the 2-aminobenzoyl (Abz) fluorophore and the p-nitroanilide (pNA) chromogenic quencher.
p-Nitroanilide (pNA): The pNA group is typically introduced at the beginning of the synthesis. Proline is coupled to p-nitroaniline to form Pro-pNA, which is then anchored to the SPPS resin as the C-terminal residue.
2-Aminobenzoyl (Abz): The Abz group is introduced onto the side-chain amino group of the lysine (B10760008) residue. This is achieved by using a lysine derivative where the α-amino group is temporarily protected (e.g., with Fmoc or Boc) and the ε-amino group is available for modification. The Abz group is coupled to this side chain during the synthesis. Alternatively, a pre-modified Lys(Abz) amino acid can be incorporated directly during the SPPS cycle. nih.gov This approach ensures the precise placement of the fluorophore within the peptide structure.
Role of the Aminobenzoyl (Abz) Group in Fluorescence and Intramolecular Quenching Mechanism
The functionality of H-Lys(Abz)-Pro-Pro-pNA as a fluorogenic substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET). biosyntan.debachem.com In this system, the Abz group serves as the fluorescent donor, and the pNA group acts as the quencher (acceptor). bachem.com
In the intact peptide, the Abz and pNA moieties are in close proximity. When the Abz fluorophore is excited with light (typically around 320 nm), it transfers its emission energy non-radiatively to the nearby pNA quencher. biosyntan.debachem.com This intramolecular energy transfer effectively quenches the fluorescence of the Abz group, resulting in little to no light emission. researchgate.net
Upon enzymatic cleavage of the peptide bond between the two proline residues by aminopeptidase (B13392206) P, the N-terminal fragment containing Lys(Abz) is separated from the C-terminal Pro-pNA fragment. This separation disrupts the FRET process. biosyntan.de With the quencher no longer in proximity, the excited Abz group returns to its ground state by emitting a photon, leading to a detectable increase in fluorescence intensity (emission maximum around 420 nm). biosyntan.debachem.com The rate of this fluorescence increase is directly proportional to the rate of enzymatic hydrolysis, allowing for a continuous and sensitive measurement of enzyme activity. nih.gov
Table 1: Spectroscopic Properties of the Abz/pNA FRET Pair
| Moiety | Role | Excitation Max (λex) | Emission Max (λem) | Quencher Absorption |
| Abz (2-Aminobenzoyl) | Fluorophore (Donor) | ~320 nm | ~420 nm | N/A |
| pNA (p-Nitroanilide) | Quencher (Acceptor) | N/A | N/A | Overlaps with Abz emission |
Importance of the Pro-Pro Sequence for Aminopeptidase P Recognition and Cleavage
Aminopeptidase P (APP), also known as X-prolyl aminopeptidase (EC 3.4.11.9), is a metalloexopeptidase with a highly specific function: it catalyzes the removal of any N-terminal amino acid (Xaa) from a peptide, but only when the penultimate residue is proline. mdpi.comidexlab.comebi.ac.uk This specificity makes the Pro-Pro sequence in H-Lys(Abz)-Pro-Pro-pNA critically important for its function as a substrate.
The enzyme's active site has specific subsites that recognize and bind to the amino acid residues of the substrate. nih.gov The S1' subsite has a strong preference for a proline residue, which imposes a unique conformational constraint on the peptide backbone. mdpi.com The cleavage occurs at the peptide bond between the N-terminal residue (P1) and the penultimate proline (P1'), designated as the Xaa-Pro bond. idexlab.com
In the substrate H-Lys(Abz)-Pro-Pro-pNA, the first proline is in the P1' position, and the second proline is in the P2' position. Aminopeptidase P recognizes the Lys-Pro bond, with the proline at the penultimate (P1') position, and cleaves it. This releases the H-Lys(Abz) fragment. The presence of a second proline at the P2' position is also well-tolerated and often found in efficient substrates for APP. nih.govnih.govnih.gov The specificity of APP for this X-Pro motif ensures that the substrate is not readily cleaved by other less specific aminopeptidases, providing a selective assay for APP activity. nih.gov
Table 2: Kinetic Parameters of Aminopeptidase P with Different Substrates
| Enzyme Source | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
| E. coli APP | H-Lys(Abz)-Pro-Pro-pNA | 29,000 | fishersci.com |
| Rat APP | H-Lys(Abz)-Pro-Pro-pNA | 1,142,000 | fishersci.com |
| Bovine Lung APP | Arg-Pro-Pro | (Qualitative) | nih.gov |
Conformational Dynamics and Their Influence on Substrate Reactivity in Enzymatic Assays
The three-dimensional structure and flexibility of a peptide substrate play a significant role in its interaction with an enzyme and, consequently, its reactivity. nih.gov While the primary sequence dictates specificity, the conformational dynamics of H-Lys(Abz)-Pro-Pro-pNA can influence how efficiently it fits into the active site of aminopeptidase P.
The presence of two consecutive proline residues introduces significant rigidity into the peptide backbone. Proline's cyclic side chain restricts the possible phi (φ) and psi (ψ) dihedral angles, limiting the peptide's conformational freedom. This pre-organization of the substrate's shape may facilitate its binding to the enzyme's active site, potentially reducing the entropic penalty of binding and leading to more efficient catalysis.
Conversely, the flexibility of the lysine side chain allows the attached Abz group to orient itself optimally for intramolecular quenching by the pNA group in the uncleaved state. Upon binding to the enzyme, the peptide may undergo a conformational change to adopt a geometry that is optimal for catalysis. nih.gov The ability of the peptide to adopt this "bound" conformation can affect the kinetic parameters of the enzymatic reaction. nih.gov Factors within the assay environment, such as pH, ionic strength, and temperature, can influence these conformational dynamics and thereby modulate the observed enzyme activity. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
